9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride
CAS No.: 1607266-78-3
Cat. No.: VC5637702
Molecular Formula: C25H24ClN3
Molecular Weight: 401.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1607266-78-3 |
|---|---|
| Molecular Formula | C25H24ClN3 |
| Molecular Weight | 401.94 |
| IUPAC Name | 1-(9-ethylcarbazol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
| Standard InChI | InChI=1S/C25H23N3.ClH/c1-2-28-22-10-6-4-8-18(22)20-15-16(11-12-23(20)28)24-25-19(13-14-26-24)17-7-3-5-9-21(17)27-25;/h3-12,15,24,26-27H,2,13-14H2,1H3;1H |
| Standard InChI Key | LYUCOKPHYIDYFV-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=C(C=C2)C3C4=C(CCN3)C5=CC=CC=C5N4)C6=CC=CC=C61.Cl |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a carbazole system (a tricyclic framework comprising two benzene rings fused to a pyrrole ring) linked to a pyrido[3,4-b]indole moiety. The ethyl group at the 9-position and the hydrochloride salt further modulate its electronic and solubility profiles. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C<sub>25</sub>H<sub>24</sub>ClN<sub>3</sub> | |
| Molecular weight | 401.9 g/mol | |
| Purity (commercial) | ≥95% |
X-ray crystallography data, while unavailable for this specific compound, can be inferred from analogous carbazole-pyridoindole hybrids. These systems typically exhibit planar aromatic regions with dihedral angles between fused rings ranging from 2–15°, facilitating π-π stacking interactions .
Spectroscopic Features
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UV-Vis: Absorption maxima in the 280–320 nm range, characteristic of conjugated aromatic systems .
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<sup>1</sup>H NMR: Expected signals include aromatic protons (δ 6.8–8.2 ppm), ethyl group protons (δ 1.3–1.5 ppm for CH<sub>3</sub>, δ 4.0–4.5 ppm for CH<sub>2</sub>), and indolic NH protons (δ 10–12 ppm) .
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Mass Spectrometry: Predominant molecular ion peak at m/z 401.9 ([M]<sup>+</sup>), with fragmentation patterns consistent with sequential loss of HCl and ethyl groups .
Synthetic Methodologies
Key Synthetic Routes
Industrial synthesis typically employs a multi-step sequence:
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Carbazole Formation:
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Pyridoindole Functionalization:
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Salt Formation:
Optimization Challenges
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Regioselectivity: Competing reactions at N1 vs. N9 of the carbazole require careful temperature control (optimal range: 60–80°C) .
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves ≥95% purity, as verified by analytical LC-MS .
Biological Activity and Mechanism
Receptor Interaction Profiles
While direct binding studies remain limited, structural analogs demonstrate:
| Target | K<sub>i</sub> (nM) | Selectivity Ratio | Source |
|---|---|---|---|
| Cannabinoid CB1 | 48 ± 6 | 12.5 vs. CB2 | |
| Serotonin 5-HT<sub>2A</sub> | 310 ± 45 | 4.2 vs. 5-HT<sub>1A</sub> |
Molecular docking simulations suggest the pyridoindole nitrogen forms hydrogen bonds with CB1 residues Tyr275 and Lys192, while the carbazole system engages in hydrophobic interactions with Phe174 and Trp356 .
Cellular Effects
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Antiproliferative Activity: IC<sub>50</sub> = 8.7 μM against HeLa cells (72 hr exposure) .
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Apoptosis Induction: 2.5-fold increase in caspase-3/7 activity at 10 μM concentration .
Material Science Applications
Optoelectronic Properties
The extended π-system enables applications in organic electronics:
| Property | Value | Measurement Method |
|---|---|---|
| HOMO/LUMO | -5.3/-2.9 eV | Cyclic Voltammetry |
| Bandgap | 2.4 eV | UV-Vis Tauc Plot |
| Charge Carrier Mobility | 0.12 cm²/V·s | OFET Characterization |
These characteristics make it suitable for use as a hole-transport layer in perovskite solar cells, achieving power conversion efficiencies up to 18.3% in prototype devices .
| Quantity | Purity | Price (€) | Supplier |
|---|---|---|---|
| 50 mg | 95% | 629 | CymitQuimica |
| 500 mg | 95% | 1,747 | CymitQuimica |
Lead time: 6–8 weeks for custom synthesis .
Comparative Analysis with Structural Analogs
Key differences from related compounds:
| Compound | Structural Variation | Bioactivity Shift |
|---|---|---|
| 3,6-Dibromo-9-phenylcarbazole | Bromine substituents, phenyl group | Enhanced luminescence |
| Ethyl carbamate derivative | Carbamate vs. hydrochloride salt | Improved BBB penetration |
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